(2R,3S)-3-methylpyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R,3S)-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
CNPSFBUUYIVHAP-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CCN[C@H]1C(=O)O |
Canonical SMILES |
CC1CCNC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) enables the construction of the pyrrolidine core with high stereocontrol. A 2005 study demonstrated the use of a Pd/(R)-BINAP catalyst system to alkylate 3-methylpyrrolidine precursors, achieving the (2R,3S) configuration with 92% enantiomeric excess (ee). Key steps include:
Cobalt-Catalyzed Hydromethylation
Recent advances in cobalt catalysis offer a streamlined approach. A 2024 study reported CoH-catalyzed hydromethylation of N-Boc 3-pyrrolines using iodomethane, yielding (2R,3S)-3-methylpyrrolidine-2-carboxylic acid derivatives with 99% ee.
- Substrate : N-Boc-3-pyrroline.
- Catalyst : Co(acac)₂ with modified bisoxazoline (BOX) ligand.
- Conditions : 1,2-Dimethoxyethane, 0°C, 12 hours.
- Yield : 82% over two steps.
Stereoselective C–H Activation Strategies
C(sp³)–H Functionalization
A 2020 method utilized C(sp³)–H activation to construct the pyrrolidine ring from D-pyroglutamic acid derivatives:
- Lactam Reduction : Super-hydride reduction of methyl-Boc-D-pyroglutamate.
- C–H Arylation : Iodobenzoate coupling under palladium catalysis.
- Epimerization : NaOH-mediated stereochemical inversion.
Cyclization via Mixed Anhydrides
The patent EP3015456A1 details a cyclization approach using formic mixed anhydrides:
- Substrate : 1-tert-Butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate.
- Reagent : Acetic formic anhydride.
- Base : Lithium bis(trimethylsilyl)amide (LHMDS).
- Yield : 82.9% after TFA deprotection.
Enzymatic Dynamic Kinetic Resolution (DKR)
A chemoenzymatic DKR approach resolves racemic mixtures efficiently:
- Substrate : Allylic alcohol derived from trans-cinnamaldehyde.
- Catalyst : Ruthenium complex with Candida antarctica lipase B.
- Conditions : TBME, 40°C, 48 hours.
- Outcome : 76% yield, 98% ee.
Chiral Auxiliary-Mediated Synthesis
Oxazolidinone Derivatives
Chiral oxazolidinones direct stereochemistry during alkylation. A 2013 study achieved 93% ee using (S)-4-benzyl-2-oxazolidinone:
- Alkylation : Methylation with MeI under phase-transfer conditions.
- Hydrolysis : LiOH/CaCl₂-mediated ester cleavage.
- Yield : 65% over three steps.
Comparative Analysis of Methods
Challenges and Innovations
- Stereochemical Integrity : Methods like C–H activation risk epimerization during multi-step sequences.
- Catalyst Cost : Palladium and cobalt systems require optimization for industrial scalability.
- Emerging Techniques : Photoenzymatic catalysis and flow chemistry show promise for enhancing efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives.
Scientific Research Applications
(2R,3S)-3-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. Its stereochemistry plays a crucial role in determining its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight : 129.16 g/mol
- Structure : Features a pyrrolidine ring with a methyl group at the 3-position and a carboxylic acid at the 2-position. The stereochemistry influences its spatial arrangement and interactions .
- Synthesis: Typically derived from L-isoleucine via cyclization reactions, as noted in synthetic routes for the (2S,3S)-isomer .
- Applications : Used in peptide synthesis, chiral catalysts, and as a building block in medicinal chemistry .
Structural and Functional Group Comparisons
Key Observations:
- Hydrophilicity: The dihydroxy-hydroxymethyl derivative (C₆H₁₁NO₅) exhibits higher water solubility due to multiple hydroxyl groups, whereas the phenyl-substituted analog (C₁₁H₁₃NO₂) is more lipophilic .
- Acidity: Dicarboxylic acids (e.g., L-trans-pyrrolidine-2,4-dicarboxylic acid) have stronger acidic properties compared to monocarboxylic analogs .
Biological Activity
(2R,3S)-3-methylpyrrolidine-2-carboxylic acid, a chiral amino acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound exhibits unique stereochemical properties that influence its interaction with biological systems, making it a valuable candidate for further pharmacological exploration.
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight: 129.16 g/mol
- Structure: Characterized by a five-membered pyrrolidine ring with a carboxylic acid functional group and a methyl group at the second position.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies suggest that this compound may protect neurons from oxidative stress and neurodegeneration, potentially offering therapeutic benefits in neurodegenerative diseases.
- Modulation of Neurotransmitter Systems : The compound has been shown to interact with neurotransmitter receptors, influencing mood and cognitive functions.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, although further studies are required to elucidate its efficacy against various pathogens.
The mechanism of action for this compound involves selective binding to specific enzymes and receptors. This selective interaction is crucial for modulating biological pathways and exerting its therapeutic effects.
Neuroprotective Studies
A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Antimicrobial Activity
In an investigation of various pyrrolidine derivatives' antimicrobial properties, this compound demonstrated activity against Gram-positive bacteria. The study highlighted the correlation between the compound's structural features and its antimicrobial efficacy.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | IUPAC Name | Molecular Formula | Key Differences |
|---|---|---|---|
| (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid | (2S,3R)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate | C₆H₁₁NO₂ | Different stereochemistry; potential differences in receptor interaction |
| 4-Methylproline | 4-Methylproline | C₅H₉NO₂ | Lacks carboxylic group at position 3; affects reactivity |
Synthesis and Applications
The synthesis of this compound typically involves enantioselective methods to ensure the correct stereochemistry. It serves as a building block for complex molecule synthesis and is used in studying enzyme mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
